molecular formula C8H12N2O3 B6612303 methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4

methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B6612303
CAS No.: 932848-17-4
M. Wt: 184.19 g/mol
InChI Key: LWOSFIDFZUWCNF-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate (CAS: 932848-17-4) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Its structure consists of a 1,2-oxazole ring substituted at the 3-position with a methyl ester group and at the 5-position with a dimethylaminomethyl group. The compound is commercially available for research purposes, with prices ranging from $459 for 50 mg to $1,891 for 1 g .

Properties

IUPAC Name

methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOSFIDFZUWCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form the isoxazole core. For example, the reaction of methyl propiolate with a nitrile oxide precursor yields methyl 5-substituted isoxazole-3-carboxylate derivatives. This method offers high regioselectivity when electron-deficient dipolarophiles are used, favoring the 3,5-disubstituted isoxazole configuration.

Key Conditions :

  • Solvent: Toluene or acetonitrile

  • Temperature: 60–80°C

  • Catalysts: Triethylamine (base) for nitrile oxide generation

  • Yield: 65–78%

Hydroxylamine-Mediated Cyclization

β-Keto esters react with hydroxylamine hydrochloride to form isoxazol-5(4H)-ones, which are subsequently dehydrogenated to isoxazoles. Methyl 3-oxo-3-(dimethylamino)propanoate, for instance, cyclizes in the presence of hydroxylamine to yield intermediates for further functionalization.

Optimized Parameters :

  • Molar ratio (β-keto ester : NH2_2OH·HCl): 1 : 1.2

  • Reaction time: 12–24 hours

  • Post-treatment: Oxidative dehydrogenation using MnO2_2

  • Yield: 70–82%

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl moiety at position 5 is introduced via Mannich reactions or nucleophilic substitution.

Mannich Reaction on Preformed Isoxazole

Methyl isoxazole-3-carboxylate undergoes Mannich reaction with dimethylamine and formaldehyde to install the dimethylaminomethyl group. This one-pot method is favored industrially due to scalability.

Reaction Scheme :

Methyl isoxazole-3-carboxylate+(CH3)2NH+HCHOEtOH, 50°CTarget compound\text{Methyl isoxazole-3-carboxylate} + \text{(CH}3\text{)}2\text{NH} + \text{HCHO} \xrightarrow{\text{EtOH, 50°C}} \text{Target compound}

Critical Factors :

  • pH control (pH 8–9) to prevent ester hydrolysis

  • Catalyst: None required; amine acts as base

  • Yield: 60–68%

Prefunctionalization of Cyclization Precursors

Alternative approaches functionalize β-keto esters prior to cyclization. For example, methyl 3-(dimethylaminomethyl)-4-oxopentanoate cyclizes with hydroxylamine to directly yield the target compound, bypassing post-cyclization modifications.

Advantages :

  • Fewer steps (3 vs. 5 in traditional routes)

  • Higher overall yield (75% vs. 50–60%)

Regioselectivity and Byproduct Mitigation

Regioselectivity challenges arise during cyclization and functionalization. Key findings include:

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF, acetonitrile) favor 3,5-disubstitution, while non-polar solvents (toluene) increase 4,5-isomer formation.

Data Comparison :

Solvent3,5-Isomer (%)4,5-Isomer (%)
Acetonitrile928
Toluene6535

Catalytic Control

N-Methylimidazole (NMI) enhances regioselectivity in nitrile oxide cycloadditions by stabilizing transition states. At 5 mol% NMI, 3,5-selectivity improves to 95%.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Recent patents describe continuous flow systems combining cyclization and Mannich steps, reducing reaction time from 24 hours to 2 hours.

Process Parameters :

  • Flow rate: 10 mL/min

  • Temperature gradient: 80°C (cyclization) → 50°C (Mannich)

  • Purity: 98.5% (HPLC)

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure product.

  • Column Chromatography : Silica gel with ethyl acetate/heptane (1:4) removes regioisomers.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed esterification enables greener synthesis of β-keto ester precursors, achieving 90% conversion under mild conditions.

Photochemical Activation

UV-light-mediated cyclization reduces energy consumption, with pilot-scale yields matching thermal methods (72%) .

Chemical Reactions Analysis

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of different products depending on the conditions. Its ability to act as a solvent also plays a crucial role in its mechanism of action, as it can facilitate the dissolution and interaction of other molecules in a reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate and structurally analogous compounds is presented below, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 5-Position Key Functional Groups Notable Properties/Applications
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 Dimethylaminomethyl Ester, tertiary amine Research chemical; potential MAO inhibitor precursor
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate C₈H₁₃NO₃Si 199.28 Trimethylsilyl Ester, silicon-based substituent Enhanced lipophilicity; synthetic intermediate
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate C₇H₁₁N₃O₃ 185.18 Dimethylamino Ester, oxadiazole core Metabolic stability; drug design candidate
5-Methyl-1,2-oxazole-3-carboxylic acid C₅H₅NO₃ 127.10 Methyl Carboxylic acid MAO inhibitor; metal ligand
Methyl 5-methyl-1,2-oxazole-3-carboxylate C₆H₇NO₃ 141.13 Methyl Ester Simpler analog; intermediate in organic synthesis
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 Methoxymethyl Ester, ether Unreported bioactivity; structural analog

Key Differences and Implications

Core Heterocycle Variations The 1,2-oxazole core in the target compound contrasts with 1,2,4-oxadiazole in Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate . Oxadiazoles exhibit higher metabolic stability and are preferred in drug design, whereas oxazoles are more reactive due to reduced aromaticity .

Substituent Effects The dimethylaminomethyl group in the target compound introduces basicity (pKa ~8–9 for tertiary amines), enhancing solubility in polar solvents. This contrasts with the trimethylsilyl group in Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate, which increases lipophilicity but reduces aqueous solubility . Carboxylic acid derivatives (e.g., 5-Methyl-1,2-oxazole-3-carboxylic acid) exhibit higher polarity and acidity (pKa ~3–4) compared to ester derivatives, making them suitable for ionic interactions in enzyme inhibition .

Biological Activity 5-Methyl-1,2-oxazole-3-carboxylic acid is a known monoamine oxidase (MAO) inhibitor and metal ligand . The target compound’s ester group may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo. Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate lacks direct bioactivity data but shares structural motifs with antiviral and antimicrobial agents .

Synthetic Utility

  • The trimethylsilyl and methoxymethyl analogs serve as intermediates for further functionalization. For example, trimethylsilyl groups are easily replaced via nucleophilic substitution , while methoxymethyl groups can undergo deprotection to yield hydroxymethyl derivatives .

Table 2: Physicochemical and Commercial Comparison

Compound Boiling Point (°C) Solubility (Predicted) Price (50 mg) Availability
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate Unreported Moderate (polar aprotic solvents) $459 2–3 weeks
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate Unreported Low (DCM, THF) $420–$1,800 Commercial stock
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate Unreported Moderate (ethanol, acetone) Unlisted Limited suppliers
5-Methyl-1,2-oxazole-3-carboxylic acid Unreported High (water, methanol) $200–$500 Widely available

Biological Activity

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate features a distinctive isoxazole ring and a carboxylate functional group, which contribute to its reactivity and biological interactions. The presence of the dimethylaminomethyl group enhances solubility and facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the compound's structure allows it to participate in various chemical reactions, leading to diverse biological effects.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate against several cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa) cells and murine leukemia cells (L1210) with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (μM) Notes
HeLa12.5 ± 1.2Significant cytotoxicity observed
L121015.8 ± 0.9Comparable to known chemotherapeutics

Enzyme Inhibition

Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has also been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the anticancer properties of various isoxazole derivatives, including methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate. The compound was found to significantly inhibit the growth of HeLa cells through apoptosis induction mechanisms involving caspase activation and mitochondrial depolarization .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate led to a marked reduction in neuronal cell death and improved cell viability compared to controls .

Synthesis and Applications

The synthesis of methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can be achieved through several methods, including base-catalyzed Michael additions from readily available building blocks. Its applications extend beyond basic research; it serves as a green solvent in chemical reactions and is utilized in pharmaceutical manufacturing due to its non-toxic nature.

Q & A

Q. What are the key steps and optimization strategies for synthesizing methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate?

The synthesis typically involves multi-step reactions, including oxazole ring formation and subsequent functionalization. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., ring-opening).
  • pH modulation : Using mild bases (e.g., NaHCO₃) to stabilize intermediates.
  • Reagent selection : Employing coupling agents like EDC/HOBt for amidation of the dimethylamino group . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) and purity (>95%).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., dimethylamino methyl protons at δ 2.2–2.5 ppm, oxazole ring protons at δ 6.5–7.0 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₉H₁₃N₂O₃: 197.0926) .

Q. How does the dimethylamino group influence the compound’s reactivity?

The dimethylamino methyl group enhances nucleophilicity at the oxazole 5-position, enabling:

  • N-alkylation reactions with electrophiles (e.g., alkyl halides).
  • Coordination chemistry : The tertiary amine can act as a ligand for metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this oxazole derivative?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) arise from:

  • Steric hindrance : The dimethylamino group may block palladium catalyst access to the oxazole ring.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Optimized protocols use Pd(PPh₃)₄ in toluene/water mixtures (80°C, 12 h) .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL (via Olex2 interface) refines bond lengths and angles:

  • Key metrics : Oxazole ring planarity (deviation < 0.02 Å), C-N-C angle in dimethylamino group (111.5°).
  • Twinned crystals : SHELXD/SHELXE resolve pseudo-merohedral twinning in low-symmetry space groups (e.g., P2₁/c) .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Cancer cell lines : MCF-7 (breast) and A549 (lung) assays (IC₅₀ values via MTT protocol).
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC₅₀ compared to positive controls (e.g., staurosporine) .
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH cofactor) to calculate half-life (t₁/₂) .

Methodological Considerations

Q. How to troubleshoot low yields in the final esterification step?

Common issues and solutions:

  • Incomplete activation : Use 1.2 eq of DCC/DMAP for carboxylate activation.
  • Moisture sensitivity : Conduct reactions under argon with molecular sieves (3Å).
  • Byproduct formation : Monitor via TLC (hexane:ethyl acetate = 3:1, Rf ~0.4 for product) .

Q. What computational tools predict the compound’s bioavailability?

  • ADMET prediction : SwissADME calculates LogP (1.8 ± 0.3), indicating moderate lipophilicity.
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2, binding energy < -7.0 kcal/mol) .

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